N,N-diethyl-2-{3-[2-oxo-2-(4-phenylpiperazin-1-yl)acetyl]-1H-indol-1-yl}acetamide
Description
This compound features an indole core substituted at position 1 with an N,N-diethyl acetamide group and at position 3 with a 2-oxo-2-(4-phenylpiperazin-1-yl)acetyl moiety.
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-oxo-2-(4-phenylpiperazin-1-yl)acetyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-3-27(4-2)24(31)19-30-18-22(21-12-8-9-13-23(21)30)25(32)26(33)29-16-14-28(15-17-29)20-10-6-5-7-11-20/h5-13,18H,3-4,14-17,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOERLGSYOJHJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-{3-[2-oxo-2-(4-phenylpiperazin-1-yl)acetyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
The phenylpiperazine moiety can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with 4-phenylpiperazine in the presence of a suitable base. The final step involves the acylation of the indole nitrogen with an acetamide group, which can be achieved using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-{3-[2-oxo-2-(4-phenylpiperazin-1-yl)acetyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N,N-diethyl-2-{3-[2-oxo-2-(4-phenylpiperazin-1-yl)acetyl]-1H-indol-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-{3-[2-oxo-2-(4-phenylpiperazin-1-yl)acetyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action can improve cognitive function and memory in patients with neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-(6-Azidohexyl)-2-Oxo-2-(2-Phenyl-1H-Indol-3-yl)Acetamide
- Structure : Indole substituted at position 3 with a 2-oxo-2-phenylacetyl group and at position 1 with a 6-azidohexyl acetamide.
- Key Differences : Lacks the N,N-diethyl group and 4-phenylpiperazine ; instead, it has a phenyl group and azide-terminated alkyl chain.
- Synthesis : Prepared via reaction of 2-oxo-2-(2-phenylindol-3-yl)acetyl chloride with 6-azidohexylamine .
- Activity : Primarily used as a synthetic intermediate for click chemistry applications, lacking reported pharmacological data .
N,N-Diethyl-2-(3-{[(3-Methylphenyl)Methyl]Sulfanyl}-1H-Indol-1-yl)Acetamide
- Structure : Indole with a 3-[(3-methylbenzyl)sulfanyl] group at position 3 and N,N-diethyl acetamide at position 1.
- Key Differences : Replaces the 4-phenylpiperazine-acetyl group with a sulfanyl-benzyl moiety.
- Activity: Not explicitly reported, but sulfanyl groups often influence redox properties and metal chelation .
N-(4-Fluorobenzyl)-2-(1H-Indol-3-yl)-2-Oxoacetamide
- Structure : Indole substituted at position 3 with a 2-oxoacetyl group and at position 1 with a 4-fluorobenzyl acetamide.
- Key Differences : Simpler substituents (fluorobenzyl vs. diethyl and 4-phenylpiperazine).
- Activity : Reported in neurological studies due to fluorinated aromatic groups enhancing receptor binding .
Functional Analogues
N-(Substituted Phenyl)-2-(3-(Hydroxyimino)Methyl-1H-Indol-1-yl)Acetamide Derivatives
- Structure: Indole with hydroxyimino methyl at position 3 and substituted phenyl acetamide at position 1.
- Activity : Compounds 3j, 3a, 3k showed potent antioxidant activity (FRAP and DPPH assays) due to halogenated phenyl rings at ortho positions .
DEPA Analogs (N,N-Diethyl-2-Arylacetamides)
Pharmacological Comparison
*Inferred from structural similarity to piperazine-containing drugs.
Research Findings and Implications
- Antioxidant Potential: While the target compound lacks hydroxyimino groups, the indole core and acetamide moiety may still confer moderate radical scavenging activity .
- Neurological Targets : The 4-phenylpiperazine group is common in antipsychotics (e.g., aripiprazole), suggesting dopamine or serotonin receptor modulation .
Biological Activity
N,N-diethyl-2-{3-[2-oxo-2-(4-phenylpiperazin-1-yl)acetyl]-1H-indol-1-yl}acetamide, identified by its CAS number 872843-65-7, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is C₁₉H₃₁N₄O₃, with a molecular weight of 446.5 g/mol. The compound features an indole structure, which is often associated with various biological activities.
| Property | Value |
|---|---|
| CAS Number | 872843-65-7 |
| Molecular Formula | C₁₉H₃₁N₄O₃ |
| Molecular Weight | 446.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). Such interactions may lead to modulation of neurochemical pathways, which can be beneficial in treating psychiatric and neurological disorders.
Anticancer Properties
Recent studies have shown that compounds with similar structural motifs exhibit anticancer activities. For instance, derivatives of indole and piperazine have been investigated for their effects on cancer cell lines. In vitro studies have demonstrated that certain indole-based compounds induce apoptosis in cancer cells by disrupting tubulin polymerization, thus inhibiting cellular proliferation.
Case Study:
In a study evaluating related indole derivatives, one compound was reported to have an IC50 value of 0.34 μM against MCF-7 breast cancer cells, indicating potent antiproliferative activity. The mechanism involved cell cycle arrest in the G2/M phase and subsequent apoptosis induction .
Neuropharmacological Effects
Given the piperazine component, this compound may also exhibit neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate serotonin and dopamine receptors, which are critical in mood regulation and anxiety disorders.
Research Findings
A review of literature highlights several key findings regarding the biological activity of this compound:
- Antiviral Activity : Some indole derivatives have been identified as inhibitors of viral RNA-dependent RNA polymerase (RdRp), suggesting potential applications in antiviral therapy .
- Cytotoxicity : In vitro tests indicate that compounds with similar structures can exhibit significant cytotoxicity against various cancer cell lines, including HeLa and HT-29 cells .
- Neuroprotective Effects : Studies suggest that certain derivatives may provide neuroprotective benefits by modulating neurotransmitter systems involved in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
